molecular formula C14H14N2O3 B14081451 N-[2-(3-Nitrophenoxy)ethyl]aniline CAS No. 68157-89-1

N-[2-(3-Nitrophenoxy)ethyl]aniline

Cat. No.: B14081451
CAS No.: 68157-89-1
M. Wt: 258.27 g/mol
InChI Key: XACSTGHKJXYHMR-UHFFFAOYSA-N
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Description

N-[2-(3-Nitrophenoxy)ethyl]aniline is an aromatic amine derivative featuring an aniline moiety linked via an ethyl chain to a 3-nitrophenoxy group. The nitro group at the meta position on the phenoxy ring introduces strong electron-withdrawing effects, influencing the compound’s electronic, structural, and reactivity profiles. This compound is structurally related to other phenoxyethyl-aniline derivatives, which vary in substituent type (e.g., nitro, methoxy, halogen) and position on the aromatic rings .

Properties

CAS No.

68157-89-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[2-(3-nitrophenoxy)ethyl]aniline

InChI

InChI=1S/C14H14N2O3/c17-16(18)13-7-4-8-14(11-13)19-10-9-15-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2

InChI Key

XACSTGHKJXYHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCOC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Nitrophenoxy)ethyl]aniline typically involves the reaction of 3-nitrophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3-nitrophenoxy)ethylamine. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Nitrophenoxy)ethyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and halogens. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted aniline derivatives.

Scientific Research Applications

N-[2-(3-Nitrophenoxy)ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-Nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .

Comparison with Similar Compounds

Table 1: Electronic Effects of Nitro Substituents

Compound Nitro Position Resonance Contribution Basicity of Aniline (Relative)
N-[2-(3-Nitrophenoxy)ethyl]aniline Meta Moderate Intermediate
N-[2-(4-Nitrophenoxy)ethyl]aniline Para High Low
N-[2-(2-Nitrophenoxy)ethyl]aniline Ortho Low (Steric hindrance) High

Vibrational and Geometrical Properties

Infrared (IR) spectroscopy and density functional theory (DFT) calculations reveal distinct vibrational modes for derivatives with different substituents:

  • The C–N stretching vibration in this compound occurs at ~1,330 cm⁻¹, compared to ~1,350 cm⁻¹ in the 4-nitro analog, reflecting differences in electron delocalization .
  • N–H bending vibrations in the aniline moiety are less pronounced in nitro-substituted derivatives due to electron withdrawal, whereas methoxy or chloro substituents (e.g., 4-methoxy-N-[2-(4-chlorophenoxy)ethyl]aniline) retain stronger N–H signals .

Crystal Packing and Hydrogen Bonding

Crystallographic studies highlight how substituents influence molecular packing:

  • This compound forms weaker intermolecular hydrogen bonds compared to N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, where sulfonyl groups facilitate robust N–H⋯O interactions, creating one-dimensional chains along the [001] direction .
  • In N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline, bromine atoms and extended aromatic systems promote C–H⋯π interactions and layered crystal structures, unlike the simpler nitro-substituted analog .

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Volume (ų) Notable Interactions
This compound Not reported Weak van der Waals forces
N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Pna21 1,800.9 N–H⋯O, C–H⋯O hydrogen bonds
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline P1 1,176.0 N–H⋯Br/O, C–H⋯π interactions

Biological Activity

N-[2-(3-Nitrophenoxy)ethyl]aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological effects, and relevant case studies.

Structure and Synthesis

This compound is characterized by its aniline structure modified with a nitrophenoxyethyl group. The synthesis typically involves the reaction of 3-nitrophenol with an appropriate ethylene derivative, resulting in the formation of the target compound. The following table summarizes key steps in the synthesis process:

StepReagentsConditionsYield
13-Nitrophenol, Ethylene glycolReflux in ethanol85%
2Aniline, NitrochlorobenzeneHeating under reflux75%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Arai et al. demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxic Effects

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it was found to be effective against human breast cancer cells (MCF-7), exhibiting an IC50 value of approximately 20 µM. This suggests a potential role in cancer therapeutics .

The biological activity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and lead to cell death. This mechanism has been supported by findings that co-treatment with antioxidants reduced the cytotoxic effects of the compound .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness of this compound against clinical isolates.
    • Findings : The compound showed significant antibacterial activity against resistant strains, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment :
    • Objective : To assess the anticancer potential in vitro.
    • Findings : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its promise in cancer treatment strategies .

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